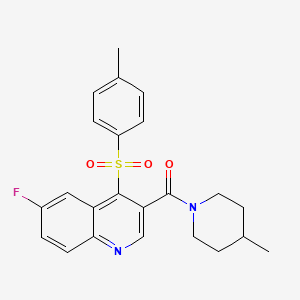

6-fluoro-4-(4-methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline

Description

This quinoline derivative features a fluorinated core (6-fluoro substitution) coupled with a 4-methylbenzenesulfonyl group at position 4 and a 4-methylpiperidine-1-carbonyl moiety at position 2. Such structural attributes are common in pharmacologically active quinolines, which often target enzymes or receptors in therapeutic applications.

Properties

IUPAC Name |

[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O3S/c1-15-3-6-18(7-4-15)30(28,29)22-19-13-17(24)5-8-21(19)25-14-20(22)23(27)26-11-9-16(2)10-12-26/h3-8,13-14,16H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDJAUFWEJOAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Fluoro-4-(4-methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a quinoline core, a fluorinated aromatic sulfonyl group, and a carbonyl functional group linked to a piperidine moiety. The combination of these elements may confer significant pharmacological properties, particularly in cancer therapy, neuroprotection, and antimicrobial activity.

Structural Characteristics

The molecular formula of this compound is C26H31FN4O3S. Its structural features can be summarized as follows:

| Feature | Description |

|---|---|

| Core Structure | Quinoline ring with additional functional groups |

| Fluorine Atom | Enhances lipophilicity and potential bioactivity |

| Sulfonyl Group | Contributes to the compound's reactivity and interaction with biological targets |

| Piperidine Moiety | Potential for interaction with neurotransmitter systems |

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of quinoline have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that this compound could potentially inhibit tumor growth by modulating key signaling pathways involved in cancer progression.

Case Study:

A study involving a related piperidine derivative showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. This suggests that the incorporation of the piperidine ring enhances the biological activity of quinoline-based compounds .

Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. By preventing the breakdown of acetylcholine, it may improve cognitive function and memory retention.

Research Findings:

In experiments, compounds similar to this compound demonstrated dual inhibition of AChE and BuChE, leading to enhanced cholinergic activity in animal models .

Antimicrobial Activity

The structural components of this compound may also contribute to its antimicrobial properties. Compounds with similar quinoline structures have been reported to exhibit antibacterial effects against gram-positive bacteria.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methodologies, including:

- Condensation Reactions: Combining piperidine derivatives with quinoline precursors.

- Sulfonation Reactions: Introducing the sulfonyl group onto the aromatic ring.

These synthetic pathways are advantageous for their efficiency and ability to incorporate multiple functional groups in fewer steps.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Sulfonyl vs. Carboxamide Groups : The target compound’s 4-methylbenzenesulfonyl group (electron-withdrawing) contrasts with carboxamide derivatives (e.g., compound 35), which may improve membrane permeability due to hydrogen-bonding capacity .

- Piperidine vs.

- Fluorine Substitution: The 6-fluoro substituent in the target compound and compound 35 enhances metabolic stability compared to non-fluorinated analogs (e.g., 4k) .

Pharmacological and Physicochemical Properties

Metabolic Stability: The benzimidazole-quinoline hybrid in exhibits low metabolic stability despite high cellular activity (HeLa/M109 IC50 = 0.003–0.022 µM). In contrast, the target compound’s sulfonyl and fluorinated groups may mitigate rapid hepatic clearance, as fluorine often reduces cytochrome P450-mediated oxidation .

Binding Affinity: Dopamine D3 receptor antagonists () highlight the importance of nitrogen positioning in quinolines.

Synthetic Accessibility: Spiro-piperidine quinolines (3a-l) are synthesized in >90% yields via acylation, whereas the target compound likely requires multi-step Pd-catalyzed cross-coupling (similar to 4k in ), which may limit scalability .

Spectral and Analytical Data

- Mass Spectrometry : Compounds with spiro-piperidine systems (3a-l) show low molecular ion intensity (0.5–8.0%), whereas the target compound’s sulfonyl group may improve ionization efficiency in MS analysis .

- Melting Points : The target compound’s melting point is unreported, but analogs like 4k exhibit MPs >200°C, suggesting crystalline stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.